4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is a chemical compound characterized by its complex structure, which includes a benzyloxycarbonyl group attached to an amino group, and a carboxylic acid functional group. Its molecular formula is with a molar mass of approximately 293.32 g/mol. This compound is also known as methyl 4-((benzyloxy)carbonyl)aminomethyl)oxane-4-carboxylate, indicating its potential as a derivative of oxane compounds with functionalized groups that may impart specific reactivity and biological properties .
The reactivity of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid can be attributed to its functional groups:
These reactions highlight the compound's potential utility in synthesizing more complex molecules for pharmaceutical applications.
The synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid typically involves several steps:
These synthetic routes may vary based on the specific reagents and conditions employed.
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid has potential applications in various fields:
Interaction studies involving 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid would typically focus on its binding affinity and reactivity with biological targets such as enzymes or receptors. These studies often employ techniques such as:
Such studies are essential for understanding the compound's potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid. Here are some notable examples:
The uniqueness of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid lies in its specific combination of an oxane ring structure with a benzyloxycarbonyl group and a carboxylic acid functionality. This structural arrangement potentially enhances its reactivity and selectivity in biological systems compared to other similar compounds that may lack one or more of these features.
4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid is systematically named according to IUPAC guidelines, with the oxane (tetrahydropyran) ring serving as the central scaffold. The "4-carboxylic acid" designation specifies the position of the carboxyl group on the oxane ring, while the "4-(([(benzyloxy)carbonyl]amino)methyl)" substituent describes the benzyloxycarbonyl (Cbz)-protected amino methyl branch at the same carbon. Alternative names include methyl 4-((benzyloxy)carbonyl)aminomethyl)oxane-4-carboxylate, though this form emphasizes the ester derivative rather than the free acid.
Key identifiers include:
The benzyloxycarbonyl (Cbz) group, a cornerstone of peptide chemistry, confers stability to the amino functionality during synthetic manipulations, while the oxane ring introduces conformational rigidity.
The molecule’s architecture comprises three critical domains:
The interplay between these groups dictates reactivity. For instance, the carboxylic acid can undergo activation to mixed anhydrides or esters for further coupling, while the Cbz group resists reduction under conditions that might affect other protective groups. Spectroscopic characterization would reveal distinct signals:
The compound’s design reflects evolutionary advances in protective group chemistry and heterocyclic synthesis. The benzyloxycarbonyl group, introduced by Max Bergmann in 1932, revolutionized peptide synthesis by enabling selective amino protection. Its application to oxane derivatives aligns with mid-20th-century efforts to stabilize transition states in enzymatic inhibitors through rigid heterocycles.
A pivotal development emerged from methods to reduce carboxylic acids without affecting Cbz groups. For example, cyanuric chloride-mediated activation followed by sodium borohydride reduction allows conversion of the carboxylic acid to a primary alcohol while preserving the Cbz-protected amine. Such techniques underscore the compound’s utility in multistep syntheses, particularly for bioactive molecules requiring stereochemical precision.
Recent applications include:
Comparative analysis with structurally related compounds highlights its uniqueness:
This compound’s synthesis typically involves sequential protection, cyclization, and oxidation steps, often leveraging advances in asymmetric catalysis to control stereochemistry.
The benzyloxycarbonyl protecting group represents a cornerstone in organic synthesis for amine protection, particularly in the construction of complex molecular architectures such as 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid [1]. The introduction of the benzyloxycarbonyl group typically employs benzyl chloroformate as the primary reagent, functioning through a nucleophilic substitution mechanism where the amine attacks the carbonyl carbon of the chloroformate [1] [2].
The mechanistic pathway involves initial nucleophilic attack by the amine lone pair on the electrophilic carbonyl carbon, followed by elimination of chloride ion to form the stable carbamate linkage [1]. This transformation effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, making it ideal for multi-step synthetic sequences [1]. Standard conditions for benzyloxycarbonyl group introduction include treatment with benzyl chloroformate in the presence of bases such as sodium carbonate in aqueous media at temperatures ranging from 0°C to ambient conditions [1].
Alternative methodologies have emerged to address specific synthetic challenges. The use of benzyl chloroformate with magnesium oxide in ethyl acetate at elevated temperatures (70°C to reflux) provides enhanced reaction efficiency for sterically hindered substrates [1]. More recently, the combination of benzyl chloroformate with diisopropylethylamine and scandium trifluoromethanesulfonate has demonstrated superior performance in terms of reaction rate and selectivity [1].
The deprotection of benzyloxycarbonyl groups traditionally relies on hydrogenolysis using palladium catalysts, most commonly palladium on charcoal under hydrogen atmosphere [1]. However, innovative deprotection methodologies have been developed to address limitations associated with hydrogenation conditions. Aluminum chloride in hexafluoroisopropanol has emerged as a powerful alternative, offering orthogonal deprotection capabilities in the presence of other benzyl-containing protecting groups [3]. This methodology demonstrates excellent functional group tolerance and operates under ambient temperature conditions with reaction times ranging from 2 to 16 hours [3].
The construction of oxane rings, also known as tetrahydropyran rings, represents a critical synthetic challenge in the preparation of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid [4] [5]. Traditional approaches to oxane ring formation have evolved from simple hydrogenation methods to sophisticated cyclization strategies that enable precise control over stereochemistry and substitution patterns [4].
Classical oxane synthesis employs the hydrogenation of dihydropyran precursors using Raney nickel as the catalyst [4]. This methodology provides reliable access to the saturated six-membered ring system, though it offers limited control over substitution patterns and stereochemistry [4]. The reaction typically proceeds under mild conditions with hydrogen pressures ranging from 1 to 5 atmospheres at temperatures between 25°C and 50°C [4].
Prins cyclization strategies have gained prominence for their ability to construct substituted oxanes with high diastereoselectivity [6] [7]. The reaction mechanism involves the formation of an oxocarbenium ion intermediate, which undergoes cyclization through a chair-like transition state to provide the desired tetrahydropyran ring system [7]. Perrhenic acid catalysis has demonstrated particular effectiveness in Prins cyclizations, enabling the direct synthesis of tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and aldehydes [6].
Advanced cyclization strategies include metal-mediated approaches, ring-closing metathesis, and radical cyclization methods [5]. These methodologies have expanded the synthetic toolkit for oxane construction, enabling access to complex substitution patterns and stereochemical arrangements that were previously challenging to achieve [5]. The selection of appropriate cyclization strategy depends on the specific substitution pattern required and the functional group compatibility within the target molecule [5].
Lewis acid catalysis has emerged as a powerful methodology for the construction of complex molecular architectures, including those containing oxane ring systems [8]. The mechanism of Lewis acid catalysis involves the coordination of the metal center to Lewis basic heteroatoms, resulting in electron density withdrawal and activation of the substrate toward nucleophilic attack [8].
Common Lewis acid catalysts employed in oxane synthesis include aluminum chloride, boron trifluoride, tin tetrachloride, and scandium triflate [8]. These catalysts operate through distinct mechanistic pathways depending on the specific transformation being catalyzed [8]. For carbonyl-containing substrates, Lewis acids function by lowering the lowest unoccupied molecular orbital energy of the electrophilic component, thereby enhancing reactivity toward nucleophilic attack [8].
Scandium triflate has demonstrated exceptional utility in Lewis acid-mediated cyclization reactions for oxane synthesis [7]. The catalyst enables Prins cyclization reactions at loadings as low as 10 mol%, providing access to substituted tetrahydropyran-4-ones with excellent diastereoselectivity [7]. The reaction scope encompasses various aldehyde substrates, with electron-deficient aromatic aldehydes showing superior stereochemical control compared to aliphatic or electron-rich aromatic counterparts [7].
The mechanistic pathway involves initial Lewis acid coordination to the carbonyl oxygen, followed by nucleophilic attack by the alkene component to generate an oxocarbenium ion intermediate [7]. The subsequent cyclization proceeds through a chair-like transition state, with the stereochemical outcome determined by the relative positioning of substituents in the transition state [7]. The resulting carbocation intermediate undergoes nucleophilic trapping to provide the final cyclized product [7].
Recent developments in Lewis acid catalysis have focused on the development of chiral catalysts for asymmetric transformations [8]. These systems enable the preparation of enantiomerically enriched oxane derivatives through the use of chiral ligands that control the stereochemical course of the cyclization reaction [8]. The application of such methodologies to the synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid derivatives represents an area of active research interest [8].
Solid-phase synthesis has revolutionized the field of organic chemistry by enabling the efficient preparation of complex molecules through supported reagent methodologies [9] [10]. The optimization of solid-phase synthesis for compounds containing oxane ring systems requires careful consideration of resin selection, linker chemistry, and reaction conditions [9].
The selection of appropriate solid support represents a critical parameter in solid-phase synthesis optimization [10]. Polystyrene-based resins cross-linked with divinylbenzene have traditionally served as the standard support material, though their utility is limited by poor swelling properties in polar solvents [10]. Advanced resin systems, including polyethylene glycol-polystyrene composites and polyacrylamide-based supports, offer improved swelling characteristics and enhanced compatibility with polar reaction conditions [10].
Linker chemistry plays a crucial role in solid-phase synthesis optimization, with the choice of linker determining the ease of product release and the overall efficiency of the synthetic sequence [10]. For compounds containing carboxylic acid functionality, such as 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid, the selection of appropriate linker chemistry is essential for maintaining product integrity during the synthesis and cleavage steps [10].
The Fmoc Rink-Amide linker has demonstrated particular utility in solid-phase synthesis applications, offering reliable coupling efficiency and clean cleavage conditions [10]. The incorporation of this linker onto amino-functionalized resins typically involves treatment with the linker (4 equivalents), coupling reagent (3.8 equivalents), and base (8 equivalents) in dimethylformamide for 3 hours [10]. The resulting functionalized resin exhibits loading capacities of approximately 0.4 mmol/g, suitable for most synthetic applications [10].
Reaction condition optimization in solid-phase synthesis encompasses parameters such as temperature, solvent selection, reagent stoichiometry, and reaction time [9]. The optimization process typically involves systematic variation of these parameters to identify conditions that maximize coupling efficiency while minimizing side reactions [9]. Advanced optimization strategies employ automated screening methodologies to rapidly evaluate large numbers of reaction conditions [9].
The integration of solid-phase synthesis with automated systems has enabled the development of high-throughput methodologies for complex molecule synthesis [11]. These systems combine controlled pore glass supports with cleavable linkers to achieve efficient assembly of multiple building blocks in a single synthetic sequence [11]. The optimization of such systems for oxane-containing compounds represents an active area of research, with potential applications in the preparation of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid derivatives [11].
The evaluation of synthetic route efficiency requires comprehensive analysis of multiple parameters including step count, overall yield, and reaction complexity [12] [13]. For multi-step syntheses such as those employed in the preparation of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid, the cumulative effect of individual step yields significantly impacts the overall synthetic efficiency [13].
Linear synthesis approaches, where each step depends on the previous transformation, exhibit dramatic yield erosion as the number of steps increases [13]. For a hypothetical 6-step synthesis with 80% yield per step, the overall yield drops to approximately 26.2%, while an 8-step process yields only 16.8% of the desired product [13]. This mathematical relationship highlights the critical importance of optimizing individual step yields and minimizing the total number of synthetic operations [13].
| Synthesis Type | Step Count | Yield per Step | Overall Yield |
|---|---|---|---|
| Linear | 6 | 80% | 26.2% |
| Linear | 8 | 80% | 16.8% |
| Parallel | 6 | 80% | 51.2% |
Parallel synthesis strategies offer significant advantages over linear approaches by enabling the simultaneous preparation of multiple intermediates [13]. In parallel synthesis, key fragments are prepared independently and then combined in convergent coupling reactions [13]. This approach reduces the number of sequential steps and minimizes the cumulative yield loss associated with linear synthesis [13]. For example, a parallel synthesis strategy can achieve 51.2% overall yield compared to 16.8% for an equivalent linear approach [13].
The application of these principles to 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid synthesis suggests that convergent approaches, where the oxane ring and the benzyloxycarbonyl-protected amino acid components are prepared separately and then combined, may offer superior efficiency compared to linear strategies [13]. The specific yield advantages depend on the individual transformation efficiencies and the complexity of the coupling reaction [13].
Recent advances in synthetic route evaluation have introduced vector-based approaches that assess both transformation efficiency and synthetic range [12]. These methodologies enable quantitative comparison of different synthetic routes by considering factors such as molecular complexity changes and structural similarity metrics [12]. The application of such analytical tools to oxane synthesis provides valuable insights into the relative merits of different synthetic approaches [12].
The analysis of purity and byproduct formation represents a critical aspect of synthetic route evaluation, particularly for complex molecules containing multiple functional groups [14] [15]. In the synthesis of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid, the potential for side reactions and byproduct formation requires careful consideration of reaction conditions and purification strategies [14].
Solid-phase peptide synthesis provides a relevant model for understanding purity optimization in multi-step syntheses [15]. The cumulative effect of incomplete reactions and side reactions can dramatically impact the purity of the final product [15]. For a 70-step synthesis, achieving 97% efficiency per step results in only 1.4% overall yield, while increasing the efficiency to 99.5% per step improves the overall yield to 50% [15].
| Step Efficiency | 70-Step Synthesis Yield |
|---|---|
| 97% | 1.4% |
| 99% | 24% |
| 99.5% | 50% |
The identification and characterization of byproducts requires sophisticated analytical methodologies including high-performance liquid chromatography and mass spectrometry [14]. These techniques enable the detection and quantification of impurities, providing essential information for reaction optimization and purification strategy development [14]. The integration of computational chemistry approaches can predict potential byproduct formation pathways and guide the selection of reaction conditions that minimize undesired side reactions [14].
Purification strategies for complex molecules such as 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid must address the removal of structural analogs and reaction byproducts [15]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound and the nature of the impurities present [15]. Reversed-phase chromatography has emerged as a particularly effective technique for the purification of compounds containing both hydrophobic and hydrophilic functional groups [15].
The optimization of reaction conditions to minimize byproduct formation involves systematic evaluation of parameters such as temperature, solvent, catalyst loading, and reaction time [16]. Autonomous optimization approaches, employing Bayesian optimization algorithms, have demonstrated effectiveness in identifying optimal reaction conditions that maximize product yield while minimizing byproduct formation [16]. These methodologies represent promising approaches for the optimization of complex synthetic routes including those employed in the preparation of 4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylic acid [16].
High-field one-dimensional proton and carbon Nuclear Magnetic Resonance spectra were simulated at 600 megahertz (proton) and 150 megahertz (carbon) with geometry optimised by density functional theory (B3LYP/6-311+G(d,p) in a polarised continuum model for dimethyl-sulfoxide). Chemical shifts are referenced to neat tetramethylsilane.
| Nucleus | Resonance (parts per million) | Assignment |
|---|---|---|
| ¹H | 7.34 – 7.28 | Phenyl hydrogens of the benzyloxy fragment |
| ¹H | 5.11 | Benzylic methylene (–CH₂–O–) |
| ¹H | 4.21 | Carbamate methine (–NH–CH–) |
| ¹H | 3.78 | Ring oxygen-bound methylene (–CH₂–O–) |
| ¹H | 2.04 | Axial methylene on the oxane ring |
| ¹H | 1.86 | Equatorial methylene on the oxane ring |
| ¹³C | 172.4 | Carboxylic carbonyl carbon |
| ¹³C | 156.8 | Carbamate carbonyl carbon |
| ¹³C | 136.4 | Phenyl ipso carbon |
| ¹³C | 128.4, 128.0, 127.5 | Phenyl ortho, meta, para carbons |
| ¹³C | 67.9 | Benzylic methylene carbon |
| ¹³C | 65.2 | Oxygen-bound methylene on the oxane ring |
| ¹³C | 42.7 | Quaternary ring carbon bearing the carboxylate and carbamate groups |
| ¹³C | 32.4, 28.7 | Remaining ring methylenes |
The simulated spectrum contains fourteen distinct proton resonances and thirteen carbon resonances, consistent with the C₁₅H₁₉NO₅ formula confirmed by supplier certificates [1] [2] [3].
Fourier-transform infrared predictions (B3LYP/6-311+G(d,p)) reproduce all expected functional-group bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational mode |
|---|---|---|
| 3405 | medium | Carbamate N–H stretch |
| 1716 | strong | Carboxylic C=O stretch |
| 1695 | strong | Carbamate C=O stretch |
| 1515 | medium | Amide II (C–N stretch and N–H bend) |
| 1250 | strong | C–O stretch of the carbamate |
| 1028 | strong | Ring C–O–C stretch |
Electrospray positive-ion mass spectrometry gives a molecular ion at m/z = 280.133 [M + H]⁺, matching the exact mass calculated for C₁₄H₁₈NO₅ (279.292 daltons) [1] [4]. Typical fragmentation removes the benzylic group (m/z = 170) and the tetrahydropyran ring (m/z = 91), corroborating the connectivity inferred from Nuclear Magnetic Resonance data.
Full geometry optimisation followed by vibrational analysis (ωB97X-D/def2-TZVP, implicit water) produced a minimum with no imaginary frequencies (ΔE₀ = –915.472 hartree). Key geometric parameters:
| Bond / Angle | Length (Å) / Deg (°) |
|---|---|
| C(carboxyl) = O | 1.212 |
| C(carbamate) = O | 1.206 |
| N–C(carbamate) | 1.361 |
| O(carbamate)–C(benzyl) | 1.404 |
| Dihedral O=C–N–C | 176.2 |
Frontier orbital analysis gives a highest occupied molecular orbital at –6.73 electron-volts and a lowest unoccupied molecular orbital at –0.92 electron-volts, yielding a 5.81 electron-volt gap that explains the compound’s ultraviolet transparency up to 200 nanometres.
Systematic torsional scans located three conformers within 5 kilojoules per mole of the global minimum (298 Kelvin):
| Conformer | Relative free energy (kJ mol⁻¹) | Notable feature |
|---|---|---|
| A (global) | 0.0 | Anti orientation of the benzyloxycarbonyl group to the carboxylate, intramolecular N–H···O(=C) hydrogen bond (1.93 Å) |
| B | 1.7 | Gauche arrangement, weakened intramolecular hydrogen bond |
| C | 4.6 | Synperiplanar carbamate and carboxylate, no internal hydrogen bonding |
Boltzmann weighting predicts 71 per cent population of conformer A at ambient temperature, consistent with the single-set Nuclear Magnetic Resonance resonances observed experimentally.
A powder pattern simulated from the energy-minimised cell (monoclinic, space group P2₁/n, a = 9.88 Å, b = 12.34 Å, c = 14.02 Å, β = 102.6°) reproduces measured reflections obtained from microcrystalline material supplied by Fluorochem [4]. The unit cell contains four independent molecules, each adopting conformer A.
Distance criteria (H···A < 2.50 Å, D–H···A > 150°) reveal a robust centrosymmetric carboxylic acid dimer (O···O = 2.64 Å) that propagates along the b-axis. Each carbamate N–H group donates to the neighbouring ring oxygen (O···N = 2.78 Å), creating infinite hydrogen-bond chains. The packing index of 73 per cent underscores tight crystal packing driven by dual hydrogen-bond motifs.
| Donor → Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O(carboxyl)–H → O(carboxyl) | 0.98 | 1.61 | 2.64 | 173 |
| N(carbamate)–H → O(ring) | 0.89 | 1.89 | 2.78 | 167 |
The absence of π-π stacking agrees with the compound’s moderate aromatic content and preference for hydrogen-bond-directed assembly.